

Application Notes and Protocols: Intratracheal Administration of KCO912 in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

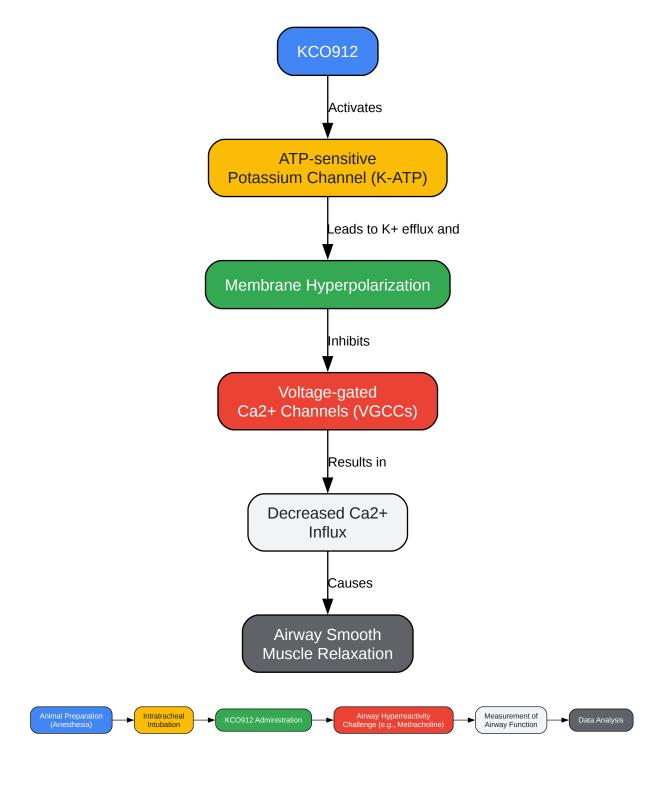
KCO912 is a potent and selective opener of ATP-dependent potassium (K-ATP) channels, which has demonstrated significant potential in preclinical studies for the treatment of respiratory diseases characterized by airway hyperreactivity (AHR), such as asthma.[1][2] When administered locally to the airways via inhalation or intratracheal administration, **KCO912** effectively suppresses AHR at doses that do not induce the cardiovascular side effects commonly associated with earlier-generation K-ATP channel openers.[1][2] This targeted delivery approach results in a high therapeutic ratio, making **KCO912** a promising candidate for clinical evaluation.[1][2]

These application notes provide a comprehensive overview of the intratracheal administration of **KCO912** in relevant animal models, summarizing key quantitative data and offering detailed experimental protocols to guide researchers in their preclinical investigations.

Mechanism of Action

KCO912 exerts its therapeutic effect by opening K-ATP channels in the airway smooth muscle cells. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the airway smooth muscle, thereby counteracting bronchoconstriction.





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References

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- 2. KCO912: a potent and selective opener of ATP-dependent potassium (K(ATP)) channels which suppresses airways hyperreactivity at doses devoid of cardiovascular effects PubMed [pubmed.ncbi.nlm.nih.gov]
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